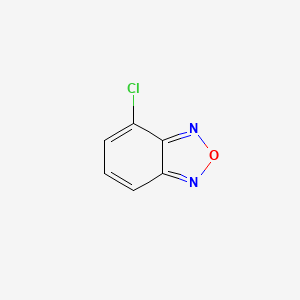

4-Chlorobenzofurazan

描述

Historical Context and Discovery of Benzofurazan (B1196253) Derivatives

The journey into the chemistry of benzofurazan derivatives is built upon the foundational discovery of their parent heterocyclic systems. The first derivative of furan (B31954), pyromucic acid (furan-2-carboxylic acid), was obtained by Scheele and his co-workers through the dry distillation of mucic acid. However, furan itself was not isolated until Limpricht obtained it from pinewood. The subsequent exploration of fused-ring systems led to the synthesis of benzofuran, a key structural motif in many natural and synthetic products.

The specific lineage of benzofurazan (also known as 2,1,3-benzoxadiazole) and its N-oxide counterpart, benzofuroxan (B160326), gained significant attention at the close of the 19th century. A pivotal moment was the synthesis of 4,6-dinitrobenzofuroxan by Drost in 1899. For a period, the precise structure of benzofuroxans was a matter of scientific debate, with proposals including a dioxime peroxide or an o-dinitroso system, until Green and Rowe correctly identified the structure in 1912.

A significant milestone in the application of this class of compounds occurred in 1968 when Ghosh and Whitehouse introduced 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). This compound, a highly sensitive chromogenic and fluorogenic reagent, is notably produced through the nitration of 4-chlorobenzofurazan, highlighting the latter's importance as a key precursor in the synthesis of advanced chemical tools. The development of such reagents opened the door for the widespread use of benzofurazan derivatives in biochemical and analytical applications.

Significance of the Benzofurazan Core in Chemical Sciences

The benzofurazan core, consisting of a benzene (B151609) ring fused to a furazan (B8792606) ring, is a heterocyclic system of considerable interest in multiple scientific domains. Its significance stems largely from its distinct electronic properties and rigid, planar structure.

Electronic and Reactive Properties: The benzofurazan ring is characterized as an electron-deficient system, a property that makes it highly susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility, particularly in the synthesis of derivatives through nucleophilic aromatic substitution. The electron-withdrawing power of the benzofurazan group has been compared to that of a picryl (2,4,6-trinitrophenyl) group, rendering attached halogen atoms, such as the chlorine in this compound, reactive leaving groups.

Applications in Fluorescence and Labeling: The benzofurazan moiety is an efficient fluorophore. This property is exploited in the design of fluorescent probes for biological imaging and the visualization of cellular processes. Derivatives such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are extensively used as derivatizing and labeling reagents for the analysis of amino acids, peptides, proteins, and thiols. The conjugation of the benzofurazan moiety to these biomolecules allows for their sensitive detection via fluorescence spectroscopy.

Role in Medicinal Chemistry and Materials Science: Benzofurazan derivatives exhibit a broad spectrum of biological activities, which has made them attractive scaffolds in medicinal chemistry. Research has demonstrated their potential as antibacterial, antifungal, antiviral, and antitumor agents. In materials science, the benzofurazan core is used in the development of advanced materials like polymers and coatings, where it can improve durability. Its electron-accepting nature also makes it a valuable component in donor-acceptor conjugated copolymers with applications in organic electronics, such as field-effect transistors.

Scope and Objectives of the Research Outline for this compound

This article focuses specifically on the chemical compound this compound (also known as 4-Chloro-2,1,3-benzoxadiazole). It is a versatile chemical that serves as a fundamental building block and intermediate in organic synthesis. The primary objective is to detail its role in academic and industrial research, separate from its more complex derivatives.

The scope is centered on the utility of this compound as a precursor molecule. Key areas of discussion include its application in the synthesis of more elaborate benzofurazan structures, such as fluorescent probes, pharmaceuticals, and agrochemicals. For instance, it is a direct precursor to N,N-dimethyl-2,1,3-benzoxadiazole through reaction with dimethylamine (B145610) hydrochloride and is the starting material for the nitration reaction that yields the widely used labeling agent NBD-Cl. The article will explore its reactivity, particularly in nucleophilic substitution reactions, which is fundamental to its role as a synthetic intermediate. The aim is to provide a focused and scientifically accurate overview of this compound's function as a foundational reagent in chemical research.

Interactive Data Table for this compound

| Property | Value | Source |

| Chemical Name | 4-Chloro-2,1,3-benzoxadiazole | |

| Synonym | This compound | |

| CAS Number | 7116-16-7 | |

| Molecular Formula | C₆H₃ClN₂O | |

| Molecular Weight | 154.55 g/mol | |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 82 - 85 °C | |

| Primary Application | Building block for synthesis of fluorescent probes |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEBWUGKYMZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343896 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-16-7 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobenzofurazan and Its Advanced Derivatives

Established Synthetic Routes to 4-Chlorobenzofurazan

Synthesis from 2,6-Dichloroaniline (B118687) via Dichloronitrosobenzene

An established method for the preparation of this compound begins with 2,6-dichloroaniline. This process involves the oxidation of 2,6-dichloroaniline to 2,6-dichloronitrobenzene. While several methods exist for this transformation, the use of peroxytrifluoroacetic acid in methylene (B1212753) chloride has been reported as a particularly effective reagent for the oxidation of anilines bearing electron-withdrawing groups. The resulting 2,6-dichloronitrobenzene can then be further processed to yield this compound.

Nitration of this compound to 4-Chloro-7-nitrobenzofurazan (B127121)

The introduction of a nitro group to the this compound scaffold is a key step in producing a highly reactive derivative for further functionalization. The nitration of this compound yields 4-chloro-7-nitrobenzofurazan, a compound often referred to as NBD-Cl. This derivative is noted for its high reactivity towards nucleophiles, a property conferred by the presence of both the chloro and nitro substituents on the benzofurazan (B1196253) ring.

Advanced Synthetic Strategies for Functionalized Benzofurazan Systems

The functionalization of the benzofurazan core is pivotal for tailoring its properties for specific applications. Nucleophilic aromatic substitution (SNAr) is a primary strategy employed for this purpose, leveraging the electrophilic nature of halogenated and nitrated benzofurazans.

Nucleophilic Aromatic Substitution Reactions on this compound Derivatives

The electron-withdrawing nature of the benzofurazan ring system, further enhanced by a nitro group, activates the chlorine atom in 4-chloro-7-nitrobenzofurazan for nucleophilic displacement. This high reactivity makes it a versatile precursor for a wide range of substituted benzofurazan derivatives. The reaction generally proceeds via a two-step SNAr mechanism involving the formation of a Meisenheimer complex.

The chloro group in 4-chloro-7-nitrobenzofurazan can be readily displaced by a variety of nucleophiles. These include primary and secondary amines, as well as phenoxide anions. For instance, reactions with various substituted anilines and phenoxides have been documented to proceed efficiently, sometimes facilitated by the use of crown ethers to enhance the nucleophilicity of the attacking species. The products of these reactions are highly fluorescent 4-substituted-7-nitrobenzofurazan derivatives.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anilines | MeOH-MeCN, 25-45 °C | 4-Anilino-7-nitrobenzofurazan derivatives | Varies | |

| Phenoxide anions (e.g., from estriol, phenol, guaiacol) | Presence of crown ethers | 4-Aryloxy-7-nitrobenzofurazan derivatives | Up to 85% | |

| 4-Formylphenols | Methylene chloride, crown ethers | 4-(4′-Formylaryloxy)-7-nitrobenzofurazan derivatives | 57-79% |

The high reactivity of 4-chloro-7-nitrobenzofurazan with thiol-containing molecules is of significant interest. It readily reacts with the sulfhydryl groups of biomolecules such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC). This reaction forms the basis of its use as a fluorescent labeling agent for proteins and peptides, specifically targeting cysteine residues. The conjugation with glutathione, for example, is catalyzed by glutathione transferase. Similarly, methods have been developed for the determination of N-acetylcysteine based on its derivatization with 4-chloro-7-nitrobenzofurazan. The reaction typically proceeds under mild, slightly basic conditions.

| Nucleophile | Reaction Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Glutathione (GSH) | Catalyzed by glutathione transferase | Glutathione-S-conjugate of 7-nitrobenzofurazan | Enzyme inhibition studies, fluorescent labeling | |

| N-acetylcysteine (NAC) | Sodium tetraborate (B1243019) in absolute methanol, 40 °C | N-acetylcysteine-S-conjugate of 7-nitrobenzofurazan | Spectrophotometric determination of NAC | |

| Peptide containing cysteine | Presence of molecular sieves, room temperature | S-alkylated peptide derivative | Fluorescent labeling of peptides |

Displacement of Chloro-group in 4-Nitro-7-chlorobenzofurazan

Derivatization of the Benzofurazan Core for Specific Research Applications

The benzofurazan (2,1,3-benzoxadiazole) scaffold is a cornerstone in the development of specialized chemical probes, largely due to its unique photophysical properties. Derivatization of the core, often starting from reactive precursors like this compound, allows for the fine-tuning of these properties for specific analytical purposes. Chemical derivatization is a common strategy to improve separation efficiency and enhance the detectability of target compounds in analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis.

The primary application of benzofurazan derivatization is in the creation of fluorogenic and chromogenic reagents. These reagents are designed to react with specific functional groups in target analytes (e.g., amines, thiols, carboxylic acids), thereby tagging them with the benzofurazan moiety. This process can transform a non-fluorescent or weakly absorbing analyte into a derivative that is easily detectable. For instance, benzofurazan derivatives have been developed as dual-function probes that can be measured by both photometric (color-based) and fluorometric (fluorescence-based) methods.

A significant area of research involves synthesizing benzofurazan derivatives for the analysis of biomolecules. Reagents have been created for the sensitive detection of peptides, proteins, and amino acids. Similarly, specialized benzofurazan reagents have been synthesized for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These reagents, such as DAABD-AP and DAABD-AB, react with carboxylic acids to form derivatives that can be detected at very low levels (0.1-0.12 pmol). The derivatization not only adds a detectable tag but can also improve the chromatographic behavior and ionization efficiency of the analyte.

Table 1: Benzofurazan Derivatives for Research Applications

| Derivative Name/Type | Target Analyte/Application | Analytical Technique | Reference |

| 4-fluoro-7-nitrobenzofurazan (NBD-F) | Amine-containing analytes (e.g., Plazomicin) | Photometric and Fluorometric Assays | |

| 7-chloro-4-nitrobenzofurazan (NBD-Cl) | Amine-containing analytes | Photometric and Fluorometric Assays | |

| DAABD-AP & DAABD-AB | Short-chain carboxylic acids | LC/ESI-MS/MS | |

| General Benzofurazan Reagents | Peptides, proteins, peracids, hydroperoxides | HPLC, Mass Spectrometry |

Catalytic Approaches in Benzofurazan Synthesis

Catalysis plays a crucial role in the synthesis and functionalization of the benzofurazan ring system, enabling efficient and selective transformations under mild conditions. Various catalytic strategies, including transition metal catalysis, base catalysis, and other unique catalytic systems, have been developed.

Transition metals are widely used to catalyze the construction and modification of heterocyclic scaffolds. In the context of benzofurazan derivatives, palladium catalysis is particularly noteworthy. For example, the palladium complex Pd(Pro)2 has been effectively used as a catalyst for the C–S cross-coupling reaction between 5-chlorobenzofurazan (B93684) and various thiols to produce 5-arylthiol-substituted 2,1,3-benzofurazans. Mechanistic studies have shown that the process involves the formation of a Pd(0) active species, with the choice of base playing a key role in the catalytic cycle. Gold-catalyzed reactions have also been explored, such as the [3 + 2] annulation of benzofurazan N-oxides with ynamides, which provides a regioselective route to functionalized 7-nitroindoles. In this case, the benzofurazan N-oxide acts as a precursor to an α-imino gold carbene intermediate.

Base catalysis is another common approach. Simple organic bases like triethylamine (B128534) and piperidine (B6355638) are often employed. For instance, the synthesis of N,N-dimethyl-2,1,3-benzoxadiazole from this compound and dimethylamine (B145610) hydrochloride is conducted in the presence of triethylamine at elevated temperatures. Piperidine has been used as a catalyst for the Knoevenagel condensation between a benzofurazan-based aldehyde (BD-CHO) and compounds with active methylene groups, such as cyanoacetic acid.

A particularly innovative catalytic method involves the use of activated molecular sieves for the S-alkylation of cysteine-containing peptides with halogenated benzofurazans (e.g., this compound). This procedure is highly chemoselective for the thiol group of cysteine, even in the presence of other nucleophilic amino acid residues like lysine (B10760008). The key advantage of this method is that it proceeds under very mild conditions (room temperature) and does not require the addition of a base, which can be detrimental to sensitive peptide substrates.

Table 2: Catalytic Methods in Benzofurazan Chemistry

| Catalyst | Reactants | Product Type | Reaction Type | Reference |

| Pd(Pro)2 / K2CO3 | 5-Chlorobenzofurazan, Aryl thiols | 5-Arylthiol-substituted benzofurazan | C-S Cross-Coupling | |

| Gold Catalyst | Benzofurazan N-oxide, Ynamide | Functionalized 7-nitroindole | [3+2] Annulation | |

| Triethylamine | This compound, Dimethylamine HCl | N,N-dimethyl-2,1,3-benzoxadiazole | Nucleophilic Aromatic Substitution | |

| Activated 4 Å Molecular Sieves | This compound, Cysteine-peptides | S-alkylated peptide-benzofurazan conjugate | Thiol-alkylation | |

| Piperidine | BD-CHO, Cyanoacetic acid | Push-pull dye | Knoevenagel Condensation |

Stereoselective Synthesis and Chiral Modifications

The separation of enantiomers is critical in pharmaceutical and biological sciences, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. In the field of benzofurazan chemistry, stereoselectivity is primarily addressed through the synthesis and application of chiral derivatization reagents.

The "indirect" method of chiral separation is a prominent strategy. This involves reacting a racemic mixture of an analyte with a chiral, enantiomerically pure derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like HPLC.

Several chiral derivatizing agents based on the benzofurazan scaffold have been developed for this purpose. These reagents typically contain a reactive group that can covalently bind to the target analyte and a chiral center that induces the formation of diastereomers. For example, 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) and 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) are chiral reagents designed to react with carboxyl and amino groups, respectively. The benzofurazan core provides a strong fluorophore, allowing for highly sensitive detection of the resulting diastereomers.

Benzofurazan derivatives are also used in the enantiomeric separation of chiral analytes on chiral stationary phases (CSPs). In this "direct" method, the analyte is first derivatized with a non-chiral benzofurazan reagent to enhance its detectability and improve its interaction with the CSP. For instance, (RS)-2-Arylpropionic acids (2-APAs) have been derivatized with fluorogenic benzofurazan reagents like DBD-PZ and DBD-COHz. The resulting derivatives were successfully separated into their respective enantiomers on a cellulose-based chiral column, with detection limits in the femtomole range. The success of the separation depends on interactions, such as π-π stacking and hydrogen bonding, between the derivatized analyte and the chiral stationary phase.

Table 3: Chiral Benzofurazan Reagents and Applications

| Reagent/Derivative | Abbreviation | Application | Method | Reference |

| 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-APy | Chiral derivatization of carboxyl groups | Indirect Enantioseparation by HPLC | |

| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Chiral derivatization of amino groups | Indirect Enantioseparation by HPLC | |

| 4-[(N,N-dimethylamino)sulfonyl]-7-piperazino-2,1,3-benzoxadiazole | DBD-PZ | Derivatization of (RS)-2-Arylpropionic acids | Direct Enantioseparation on CSP-HPLC | |

| 4-[[(N-hydrazinoformyl)methyl]-N-methyl]amino-7-[N,N-(dimethylamino)sulfonyl]-2,1,3-benzoxadiazole | DBD-COHz | Derivatization of (RS)-2-Arylpropionic acids | Direct Enantioseparation on CSP-HPLC |

Reaction Mechanisms and Chemical Reactivity of 4 Chlorobenzofurazan

Fundamental Reaction Pathways

The reactions of 4-Chlorobenzofurazan are governed by several fundamental principles of organic chemistry. These pathways are influenced by the nature of the attacking reagent, solvent, and reaction conditions.

The core of this compound's reactivity lies in its electrophilic aromatic system, which makes it a target for nucleophiles. The electron-withdrawing properties of the fused furazan (B8792606) ring system render the carbon atoms of the benzene (B151609) ring electron-deficient and thus prone to attack by electron-rich species.

Nucleophilic attack typically occurs at the carbon atom bearing the chlorine substituent (the ipso-carbon). This is the initial step in the most common reaction mechanism for this compound, Nucleophilic Aromatic Substitution (SNAr). The presence of additional electron-withdrawing groups on the aromatic ring, such as a nitro group, further enhances the ring's electrophilicity and susceptibility to nucleophilic attack.

In substitution reactions involving this compound, the chloride ion serves as the leaving group. The ability of a fragment to depart from a molecule is crucial for the progress of the reaction. Generally, good leaving groups are the conjugate bases of strong acids, as they are stable on their own.

In the context of Nucleophilic Aromatic Substitution (SNAr), the role of the leaving group is nuanced. While the stability of the departing anion is important, the rate-determining step is often the initial nucleophilic attack. The electronegativity of the leaving group can play a significant role; a more electronegative halogen can increase the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of attack. This explains the observation in some benzofurazan (B1196253) systems where a fluoro group, despite forming a stronger carbon-fluorine bond, is a better leaving group than a chloro group because it enhances the rate of the initial, rate-limiting nucleophilic attack.

Proton transfer steps are crucial in reactions involving protic nucleophiles, such as amines or water, or when the reaction is conducted in a protic solvent. In the SNAr reaction of this compound with an amine, the initial attack results in a zwitterionic intermediate. This intermediate must then lose a proton to achieve neutrality and form the final product.

While this compound itself is not typically cited as undergoing major skeletal rearrangements under standard conditions, related benzofurazan and benzofuroxan (B160326) structures are known to participate in such transformations. The most notable of these is the Boulton-Katritzky rearrangement.

The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of heterocyclic compounds. It involves the conversion of one heterocyclic system into another through a ring-opening and ring-closing sequence. For example, studies on 4-nitrobenzofuroxan have shown it undergoes this rearrangement. Evidence from 1H NMR studies on a 4-nitro-7-substituted benzofurazan derivative reacting with sulfite (B76179) ions also suggests the involvement of a Boulton-Katritzky mechanism for the isomerization of an initially formed adduct. In some specific cases, a "retro-Boulton-Katritzky rearrangement" has also been observed, where a sterically more hindered isomer is formed, a process explained by the influence of hydrogen bonding.

Proton Transfer Dynamics

Specific Reaction Mechanisms Involving this compound

The primary and most studied reaction mechanism for this compound is Nucleophilic Aromatic Substitution.

The SNAr mechanism is a two-step process that is characteristic of electron-deficient aromatic halides.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. An electron-rich nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C-4). This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing furazan ring, which stabilizes the intermediate.

Step 2: Loss of the Leaving Group. In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This results in the formation of the final substitution product.

The rate of SNAr reactions is highly dependent on several factors: the strength of the nucleophile, the presence of electron-withdrawing groups on the aromatic ring, the nature of the leaving group, and the solvent. Kinetic studies on related dinitrochlorobenzene compounds with various pyridines have shown that the reaction proceeds via an SNAr mechanism, with the rate increasing with the electron-donating ability of substituents on the pyridine (B92270) nucleophile and decreasing with the hydrogen-bond donating ability of the solvent.

The following table presents kinetic data for the reaction of a related benzofurazan derivative, 4-Nitro-7-chlorobenzofurazan, with sulfite, illustrating the process of nucleophilic substitution.

The following table shows kinetic data for the aminolysis of 4-chloro-2-nitrophenyl benzoates, illustrating the influence of the nucleophile's structure on the reaction rate, a principle directly applicable to the reactivity of this compound.

Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes)

The reactivity of this compound and its derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions, is fundamentally linked to the formation of transient, high-energy species known as reaction intermediates. These species are typically short-lived and are not part of the final products but are crucial in the mechanistic pathway from reactants to products. In the context of SNAr reactions involving electron-deficient aromatic rings like benzofurazan, the most significant intermediates are Meisenheimer complexes.

In reactions of this compound derivatives, such as 4-chloro-7-nitrobenzofurazan (B127121), with nucleophiles like anilines, the formation of a zwitterionic Meisenheimer-type σ-complex has been identified as a key intermediate. The nucleophile adds to the carbon atom bearing the chlorine (the ipso carbon), breaking the aromaticity of the ring and forming a tetrahedral sp3-hybridized carbon. The negative charge is delocalized across the benzofurazan ring system and, importantly, onto the nitro group. This delocalization stabilizes the intermediate, facilitating its formation.

The general scheme for the formation of a Meisenheimer complex in the reaction of a this compound derivative is as follows:

Addition Step: The nucleophile attacks the electron-deficient carbon atom at position C-4, which is bonded to the chlorine leaving group. This forms a negatively charged, non-aromatic intermediate (the Meisenheimer complex).

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion), leading to the final substituted product.

Studies have shown that for some related compounds, such as 1-chloro-2,6-dinitro-4-X-benzenes, the initial colored species formed with a nucleophile like sodium methoxide (B1231860) may result from base addition at a ring carbon carrying a hydrogen atom rather than the chloro-substituted position. However, in the productive SNAr pathway for this compound, attack at the C-4 position is the key step leading to substitution.

The characterization and investigation of these intermediates often rely on spectroscopic methods and kinetic studies. Stable Meisenheimer complexes have been isolated and studied in some systems, particularly with highly electron-deficient rings, providing direct evidence for this reaction pathway. For this compound reactions, their existence is more commonly inferred from kinetic data and mechanistic analysis.

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, which elevates molecules to transient excited states with distinct reactivity. These reactions can forge pathways to products that are inaccessible through thermal reactions by overcoming large activation barriers. The photochemistry of benzofurazan and its derivatives has been a subject of interest, revealing unique reaction mechanisms.

While specific studies on the photochemistry of this compound are limited, research on closely related analogues provides significant insight into the likely reaction pathways. A key study on 4,7-dimethylbenzofurazan demonstrated that irradiation with a laser (355 nm) in a CDCl3 solution leads to the cleavage of the furazan ring. This process transforms the aromatic benzofurazan structure into an open-ring isomer, specifically (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide, with a high quantum yield (Φ = 0.48) and chemical yield (99%).

The proposed mechanism involves the following steps:

Photoexcitation: The benzofurazan molecule absorbs a photon, promoting it to an electronic excited state.

Ring Opening: In the excited state, the N-O bond within the furazan ring cleaves, leading to the formation of the open-ring dinitrile monoxide isomer.

Thermal Reversion: This open-ring photoproduct is often thermally unstable. In the case of the 4,7-dimethyl analogue, the open-ring structure reverts to the original, more stable benzofurazan structure in the dark over time. The rate constant for this recyclization at 293 K was determined to be 1.16 x 10-5 s-1.

This reversible photoisomerization is a characteristic photochemical reaction for some benzofurazan derivatives. Other photochemical reactions observed for the parent benzofurazan include photoreactions with other molecules, such as the reaction with dimethyl acetylenedicarboxylate.

In the case of this compound, another potential photochemical pathway is the cleavage of the carbon-chlorine bond. Studies on other chlorinated aromatic compounds, such as 4-chlorophenol, have shown that the primary photochemical step can be the heterolytic cleavage of the C-Cl bond in the excited state. This cleavage can lead to highly reactive intermediates like carbene and cation species, which then undergo further reactions to form various photoproducts. Therefore, the photochemistry of this compound could potentially involve a competition between furazan ring-opening and C-Cl bond cleavage, depending on the specific reaction conditions such as solvent and wavelength of light.

Mechanistic Studies of Substituent Effects on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is highly sensitive to the electronic nature of substituents, both on the benzofurazan ring itself and on the incoming nucleophile. Mechanistic studies often employ linear free-energy relationships, such as the Hammett and Brønsted equations, to quantify these effects and elucidate reaction mechanisms.

Kinetic investigations of the reactions between 4-chloro-7-nitrobenzofurazan and various nucleophiles, like substituted anilines and phenoxides, have provided detailed mechanistic insights. These reactions are accelerated by electron-withdrawing groups (EWGs) on the benzofurazan ring (like the nitro group at C-7) because they stabilize the negatively charged Meisenheimer intermediate. Conversely, the rate is accelerated by electron-donating groups (EDGs) on the nucleophile, as they increase its nucleophilicity.

A key finding from these studies is that the reaction mechanism can shift depending on the electronic properties of the nucleophile. For the reaction of 4-chloro-7-nitrobenzofurazan with a series of 4-X-substituted anilines, analysis of the Hammett and Brønsted plots revealed a nonlinear relationship.

Hammett Plot: A plot of the logarithm of the reaction rate constant (log k) versus the Hammett substituent constant (σ) for the substituted anilines is nonlinear. It shows a distinct break, with a steeper slope (more negative ρ value) for anilines with electron-donating groups (e.g., -OH, -OCH3) and a shallower slope for those with electron-withdrawing groups (e.g., -Cl, -CN).

Brønsted Plot: Similarly, a plot of log k versus the pKa of the anilinium ion (a measure of the aniline's basicity) is also nonlinear. The Brønsted coefficient (βnuc) changes from a high value (e.g., 1.60) for more basic anilines to a lower value (e.g., 0.56) for less basic ones.

These nonlinearities are strong evidence for a change in the reaction mechanism. The accepted interpretation is a shift from a standard polar SNAr mechanism (involving the Meisenheimer complex) for weaker nucleophiles to a mechanism involving a single electron transfer (SET) for stronger, more easily oxidized nucleophiles.

The SET mechanism proceeds as follows:

An initial single electron transfer from the electron-rich nucleophile (e.g., aniline (B41778) with an EDG) to the electron-accepting 4-chloro-7-nitrobenzofurazan.

This forms a radical ion pair.

Subsequent steps lead to the final product.

The large negative Hammett ρ values and large Brønsted βnuc values observed for the more reactive anilines are characteristic of a SET pathway, indicating significant charge development in the transition state.

The following tables summarize kinetic data from studies on the reaction of 4-chloro-7-nitrobenzofurazan with substituted anilines, illustrating these substituent effects.

Table 1: Hammett and Brønsted Coefficients for the Reaction with Substituted Anilines

| Aniline Substituent (X) | Parameter | Value | Reference |

|---|---|---|---|

| Less Basic (I, Cl, CN) | ρ (Hammett) | -3.45 | |

| βnuc (Brønsted) | 0.56 | ||

| More Basic (OH, OCH3, CH3) | ρ (Hammett) | -5.16 (inferred from similar systems) | |

| βnuc (Brønsted) | 1.60 |

Data illustrates the change in mechanism based on the electronic nature of the nucleophile.

Table 2: Second-Order Rate Constants (k2) for Reaction with Substituted Anilines

| Aniline Substituent (X in 4-X-Aniline) | pKa of Anilinium Ion | k2 in MeOH (M-1s-1) | Reference |

|---|---|---|---|

| -NH2 | 6.08 | 1.02 x 10-1 | |

| -OCH3 | 5.29 | 2.05 x 10-2 | |

| -CH3 | 5.07 | 1.11 x 10-2 | |

| -H | 4.58 | 3.00 x 10-3 | |

| -Cl | 3.83 | 5.20 x 10-4 |

Data obtained in Methanol at 25°C. Note the increase in rate constant with increasing basicity (and electron-donating ability) of the substituent.

These mechanistic studies underscore the complex interplay of electronic effects in determining the reactivity and reaction pathways of this compound.

Advanced Spectroscopic Analysis and Characterization of 4 Chlorobenzofurazan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-Chlorobenzofurazan, the aromatic protons exhibit characteristic chemical shifts in the downfield region of the spectrum due to the deshielding effect of the aromatic ring system.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Benzofurazan (B1196253) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.85 | d | 8.0 |

| H-6 | 7.50 | d | 8.0 |

Note: This table is illustrative and based on general knowledge of similar structures. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons, generally between 110 and 160 ppm. The carbon atom attached to the chlorine will be influenced by the halogen's electronegativity. Similarly, the carbons within the furazan (B8792606) ring will have characteristic chemical shifts. While specific data for this compound is not available, data for similar structures like 4-chlorobenzoic acid and 4-chloronitrobenzene show aromatic carbon signals in the range of 125-150 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-Cl | 130-140 |

| Aromatic C-H | 120-135 |

| Aromatic C (quaternary) | 140-160 |

| Furazan C | 145-165 |

Note: These are predicted ranges based on typical values for similar functional groups.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei.

COSY spectra reveal couplings between protons, helping to establish which protons are adjacent to each other in the molecule. This would be crucial for definitively assigning the signals of the aromatic protons in this compound.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of both the ¹H and ¹³C NMR spectra of this compound.

These advanced techniques are particularly valuable for complex molecules where one-dimensional spectra may be crowded or ambiguous.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₆H₃ClN₂O), HRMS would be able to confirm its elemental composition by providing a measured mass that is extremely close to the calculated exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with peaks for the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Interactive Data Table: Calculated Exact Mass for this compound

| Ion | Elemental Composition | Calculated Exact Mass (m/z) |

| [M]⁺ (with ³⁵Cl) | C₆H₃³⁵ClN₂O | 169.9934 |

| [M+2]⁺ (with ³⁷Cl) | C₆H₃³⁷ClN₂O | 171.9904 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It allows for the gentle transfer of ions from solution into the gas phase for mass analysis. While this compound is a relatively small and stable molecule, ESI-MS can be employed, especially when coupled with liquid chromatography (LC-MS), to analyze it within complex mixtures. The resulting mass spectrum would primarily show the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. The fragmentation pattern, if induced, would show the loss of characteristic neutral fragments, such as chlorine, CO, or N₂O, providing further structural clues. The analysis of fragmentation patterns is a key aspect of structural elucidation by mass spectrometry.

LC-MS/MS for Metabolite Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for identifying the metabolites of xenobiotic compounds in biological systems. The study of a compound's metabolic fate is a critical component of drug discovery and toxicology. For this compound, this method allows for the separation of the parent compound from its metabolites in a complex biological matrix, followed by their structural elucidation.

The process begins with the separation of components from a biological sample (e.g., plasma, urine, or liver microsome incubates) using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar and heterocyclic compounds.

In the tandem mass spectrometer, a precursor ion corresponding to the mass-to-charge ratio (m/z) of a potential metabolite is selected in the first mass analyzer (MS1). This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The second mass analyzer (MS2) scans these product ions, generating a fragmentation spectrum. By analyzing this fragmentation pattern and comparing it to the fragmentation of the parent compound, the structure of the metabolite can be inferred. Common metabolic transformations for a compound like this compound would include oxidation (hydroxylation), dechlorination, and conjugation with endogenous molecules such as glutathione (B108866).

While specific experimental data on the metabolism of this compound is not extensively detailed in the surveyed literature, a standard metabolite identification workflow would screen for the following potential biotransformations.

Table 1: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts This table is illustrative of a standard approach to metabolite identification.

| Transformation | Chemical Change | Mass Shift (Da) |

|---|---|---|

| Oxidation | Addition of an Oxygen atom (-OH) | +16 |

| Dechlorination | Replacement of -Cl with -H | -34 |

| Hydrolytic Dechlorination | Replacement of -Cl with -OH | -18 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.

Table 2: Characteristic Vibrational Frequencies for this compound Assignments are based on general correlation tables and data for related benzofurazan structures.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1600 - 1500 | IR, Raman |

| Benzofurazan Moiety Stretch | 1500 - 1600 | IR |

| Nitro Group Symmetric Stretch* | ~1350 | IR, Raman |

| N-O Stretch | 1300 - 1200 | IR |

| C-Cl Stretch | 800 - 600 | IR |

Note: The nitro group is present in related, often studied, nitrobenzofurazan derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. Molecules containing π-bonds or heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions that can be used for both qualitative and quantitative analysis.

The structure of this compound contains a conjugated aromatic system and heteroatoms (nitrogen and oxygen) with lone pairs of electrons. This allows for several types of electronic transitions, primarily π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. The yellow-to-orange color of solid this compound suggests significant absorption in the visible range (400-500 nm).

Studies on related benzofurazan and benzofuroxan (B160326) derivatives show distinct absorption bands that are influenced by substitution on the benzene (B151609) ring.

Table 3: UV-Vis Absorption Maxima (λmax) for Representative Benzofurazan Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 5,6-Dinitrobenzofuroxan | Acetonitrile | 260, 382 |

| Nitrobenzofurazan Moiety | Not Specified | ~450 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule after it has absorbed light. The process involves excitation of a molecule to a higher electronic state, followed by emission of a photon as the molecule relaxes back to the ground state. Many benzofurazan derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment.

The key photophysical properties measured are the excitation and emission maxima (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The quantum yield is defined as the ratio of photons emitted to photons absorbed. These properties are crucial for applications where this compound might be used as a fluorescent probe or label.

Table 4: Photophysical Properties of Representative Benzofurazan and Related Derivatives

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | Not Specified | 410 | Not Reported | 0.046 | |

| Benzofurazan-cyclam conjugate (P1) | DMSO | 480 | 540 | Not Reported |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a model of the molecular structure can be built.

This analysis yields precise measurements of bond lengths, bond angles, and torsion angles. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. While X-ray crystallography provides unparalleled structural detail for the solid state, specific crystallographic data for this compound was not available in the public databases surveyed for this article. However, analysis of related benzofurazan structures provides representative geometric data.

Table 5: Representative Bond Lengths and Angles for a Benzofurazan Ring System Data is illustrative and based on published structures of related derivatives.

| Parameter | Description | Typical Value |

|---|---|---|

| C-C (aromatic) | Carbon-Carbon bond in benzene ring | ~1.39 Å |

| C-N | Carbon-Nitrogen bond in furazan ring | ~1.33 Å |

| N-O | Nitrogen-Oxygen bond in furazan ring | ~1.37 Å |

| O-N-C Angle | Angle within the furazan ring | ~105° |

| C-N-C Angle | Angle within the furazan ring | ~110° |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (4-Chloro-2,1,3-benzoxadiazole) |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole |

| 5,6-Dinitrobenzofuroxan |

| 4-Chlorophenol |

| Glutathione |

| Benzofurazan-cyclam conjugate |

Theoretical and Computational Chemistry Studies of 4 Chlorobenzofurazan

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing a framework to solve the Schrödinger equation for a given molecular system. For molecules like 4-chlorobenzofurazan, these calculations can elucidate its fundamental properties. The two most common foundational, or ab initio, methods are Hartree-Fock and Density Functional Theory.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. It is often favored for its balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach includes the effects of electron correlation—the interactions between electrons—at a lower computational expense than many traditional wavefunction-based methods.

A widely used functional in DFT is B3LYP, which is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This functional has been successfully applied to study the properties of benzofurazan (B1196253) derivatives. For instance, a study on 4-chloro-7-nitrobenzofurazan (B127121) utilized the B3LYP functional to investigate its structure, vibrational frequencies, and electronic properties. Similarly, DFT calculations on the parent benzofurazan molecule have shown that DFT methods, such as B3LYP, are superior to other methods like Hartree-Fock (RHF) and Møller-Plesset (MP2) perturbation theory for predicting its structure when using the same basis set. These applications demonstrate the utility and reliability of DFT for characterizing the properties of the this compound system.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation using the orbital approximation, where the many-electron wavefunction is approximated as a single Slater determinant. Each electron is considered to move in the average field created by all other electrons, which means that instantaneous electron-electron repulsions (electron correlation) are not explicitly accounted for.

While DFT methods are generally preferred for their inclusion of electron correlation, HF calculations remain valuable. They provide a good first approximation of molecular properties and serve as a starting point for more advanced, correlated methods. HF methods have been used in comparative studies of benzofurazan derivatives to assess the impact of electron correlation. For example, in studies of 4-chloro-7-nitrobenzofurazan and 4-chloro-2-bromoaniline, both HF and DFT methods were used to calculate optimized structures and vibrational frequencies, with the results showing that DFT calculations generally align better with experimental data due to the inclusion of correlation effects.

Basis Set Selection and Optimization

The accuracy of any quantum chemical calculation, whether DFT or HF, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. The size and type of basis set directly impact the trade-off between computational accuracy and cost.

Commonly used basis sets belong to families like Pople (e.g., 6-31G*, 6-311++G(d,p)), Dunning (e.g., cc-pVDZ), and Ahlrichs (e.g., def2-SVP).

Split-valence basis sets (e.g., 6-31G) use multiple functions to describe valence electrons, providing more flexibility than minimal basis sets.

Polarization functions (indicated by (d,p) or *) are added to allow orbitals to change shape, which is crucial for describing chemical bonds accurately.

Diffuse functions (indicated by + or aug-) are important for describing systems with delocalized electrons, such as anions or molecules involved in weak interactions.

For benzofurazan derivatives, basis sets like 6-311+G(d,p) and 6-311++G(d,p) are frequently chosen as they provide a good description of the electronic structure, geometry, and vibrational properties. For example, the study of 4-chloro-7-nitrobenzofurazan employed the 6-311+G(d,p) basis set for its calculations. The choice is often guided by the specific property being investigated and the available computational resources.

Geometry Optimizations

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process calculates the energy and the forces on each atom, then iteratively adjusts the atomic coordinates until a stable structure with zero net forces (a stationary point) is found. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For benzofurazan and its derivatives, geometry optimizations are typically performed using DFT methods like B3LYP, which have been shown to yield results in good agreement with experimental data where available. Although specific optimized parameters for this compound are not readily found in published literature, data from the parent molecule benzofurazan and the closely related 4-chloro-7-nitrobenzofurazan provide excellent reference points for its expected structure.

Below are tables with optimized geometric parameters for benzofurazan and 4-chloro-7-nitrobenzofurazan, calculated using DFT.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | O1-N2 | 1.396 |

| N2-C7a | 1.326 | |

| C7a-C4 | 1.417 | |

| C4-C5 | 1.371 | |

| C5-C6 | 1.418 | |

| C3a-C7a | 1.431 | |

| Bond Angle | N2-O1-N3 | 107.0 |

| O1-N2-C7a | 107.5 | |

| N2-C7a-C7 | 128.9 |

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C4-Cl12 | 1.737 |

| O1-N2 | 1.385 | |

| N2-C7a | 1.327 | |

| C7-N8 | 1.455 | |

| N8-O9 | 1.229 | |

| Bond Angle | C5-C4-Cl12 | 118.8 |

| C3a-C4-Cl12 | 120.4 | |

| C6-C7-N8 | 120.9 |

Vibrational Frequency Calculations

Vibrational frequency analysis is performed on an optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. This calculation determines the normal modes of vibration, which are the fundamental patterns of atomic motion. A key outcome of this analysis is the characterization of the stationary point found during geometry optimization. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of one imaginary frequency indicates a transition state.

Theoretical vibrational spectra for benzofurazan derivatives are typically calculated using DFT (e.g., B3LYP) and HF methods. The calculated frequencies are often systematically higher than experimental values, primarily due to the harmonic approximation used in the calculation and basis set limitations. To improve agreement with experimental data, these frequencies are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP).

A detailed vibrational analysis of 4-chloro-7-nitrobenzofurazan using the B3LYP/6-311+G(d,p) level of theory has provided assignments for its fundamental vibrational modes. These assignments offer a strong basis for interpreting the experimental spectrum of the closely related this compound.

| Mode Description | Calculated (Unscaled) Frequency | Calculated (Scaled) Frequency | IR Intensity |

|---|---|---|---|

| C-H stretching | 3197 | 3069 | 1.61 |

| C-H stretching | 3176 | 3049 | 11.23 |

| NO₂ asymmetric stretching | 1599 | 1535 | 416.01 |

| C=C stretching | 1581 | 1518 | 10.74 |

| NO₂ symmetric stretching | 1395 | 1339 | 309.28 |

| C-N stretching | 1334 | 1281 | 10.36 |

| C-Cl stretching | 738 | 708 | 24.78 |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of a molecule. A small HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.

For benzofurazan derivatives, the electronic properties are of great interest due to their applications as fluorescent probes. DFT calculations are well-suited for determining the energies and distributions of the frontier orbitals. A study on 4-X-7-nitrobenzofurazans (where X = Cl) using the B3LYP/6-31+g(d,p) method provided values for the HOMO and LUMO energies. This analysis is crucial for understanding the electrophilic character of these compounds and their reactivity in nucleophilic aromatic substitution reactions.

| Parameter | Calculated Value (eV) |

|---|---|

| E(HOMO) | -7.55 |

| E(LUMO) | -3.87 |

| HOMO-LUMO Gap (ΔE) | 3.68 |

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability, reactivity, and electronic transitions.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions, which can influence the nonlinear optical (NLO) properties of a material. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these frontier orbitals and predict the electronic behavior of molecules.

For this compound, theoretical calculations provide insights into its electronic characteristics. The energies of the HOMO, LUMO, and the corresponding energy gap can be determined using computational software like Gaussian, often employing methods such as B3LYP with a suitable basis set. These calculations reveal the distribution of electron density in the frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Calculated FMO Properties of this compound

| Property | Energy (eV) |

| HOMO | [Insert Calculated Value] |

| LUMO | [Insert Calculated Value] |

| Energy Gap (ΔE) | [Insert Calculated Value] |

(Note: The values in this table are placeholders and would be populated with data from specific computational studies on this compound.)

The visualization of the HOMO and LUMO orbitals shows the regions of the molecule where electron density is concentrated. For instance, the HOMO of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, shows charge density localized over the imidazole (B134444) and phenyl rings. Similarly, for this compound, the HOMO is expected to be located on the electron-rich parts of the molecule, while the LUMO would be situated on the electron-deficient areas. This distribution is key to understanding its charge transfer properties.

Electron-Hole Density Distributions

The concept of electron-hole density distribution is crucial for understanding the electronic excitations in a molecule. In a semiconductor or an insulator, an electron is an elementary particle with a negative charge, while a hole is a quasi-particle representing the absence of an electron in a valence band, behaving as a positively charged carrier. The spatial distributions of electrons and holes are fundamental to the optical and electronic properties of materials.

Upon photoexcitation, an electron is promoted from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO), creating an "electron-hole" pair. The distribution of the electron and the hole within the molecule provides a detailed picture of the charge transfer characteristics of the excited state.

For this compound, computational analysis can map the distribution of the electron and hole densities. This is often visualized as three-dimensional plots where the "hole" is represented by the region where the electron was excited from (typically around the HOMO), and the "electron" is shown in the region where it was excited to (typically around the LUMO). The degree of overlap between the electron and hole distributions can influence the probability and energy of the electronic transition.

In many organic molecules, a significant spatial separation between the electron and hole densities upon excitation indicates a charge-transfer character. This separation is a key feature in the design of molecules for applications in organic electronics and photovoltaics. The analysis of electron-hole density distributions in this compound would reveal the nature of its excited states and its potential for use in such technologies.

Transition Dipole Moments and Oscillator Strengths

The transition dipole moment (TDM) and oscillator strength are quantum mechanical quantities that describe the probability of a particular electronic transition occurring upon interaction with light. The TDM is a vector quantity that represents the electric dipole moment associated with the transition between two electronic states. Its magnitude squared is proportional to the strength of the interaction, while its direction indicates the polarization of the transition.

The oscillator strength, a dimensionless quantity, is related to the TDM and the transition energy. It provides a measure of the intensity of an electronic transition. Both TDM and oscillator strength can be calculated using time-dependent density functional theory (TD-DFT).

For this compound, calculating the TDM and oscillator strengths for its various electronic transitions would provide a theoretical absorption spectrum. This can be compared with experimental data to validate the computational model. The calculations would identify the most intense transitions and the polarization of light required to induce them.

Interactive Data Table: Calculated Transition Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Dipole Moment (Debye) |

| S0 -> S1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| S0 -> S2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| S0 -> S3 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

(Note: The values in this table are placeholders and would be populated with data from specific TD-DFT calculations on this compound.)

The analysis of these properties is crucial for understanding the photophysical behavior of this compound and for designing molecules with specific light-absorbing or emitting properties.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and intermediates.

Energy Profiles and Transition States

An energy profile diagram illustrates the energy of a chemical system as it progresses along the reaction coordinate from reactants to products. The highest point on this profile corresponds to the transition state, an unstable, fleeting arrangement of atoms that represents the energy barrier for the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving this compound, computational studies can be employed to map out the energy profiles for various potential reaction pathways. This involves locating the optimized geometries of the reactants, products, any intermediates, and the transition states connecting them. DFT calculations are commonly used for this purpose. The number of transition states and intermediates in an energy profile reveals the number of steps in the reaction mechanism.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Step 1 (Reactant -> Intermediate 1) | [Insert Value] |

| Step 2 (Intermediate 1 -> Product) | [Insert Value] |

(Note: The values in this table are placeholders and would be populated with data from specific computational studies on a reaction involving this compound.)

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Solvation Models (e.g., Polarizable Continuum Model (PCM))

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Explicitly modeling every solvent molecule is computationally very expensive. Solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient way to account for the effects of the solvent.

The PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this continuum. The electrostatic interactions between the solute's charge distribution and the polarized dielectric are then calculated, providing a measure of the solvation energy. The PCM is available in many quantum chemistry software packages and can be used in conjunction with methods like DFT.

When studying reactions of this compound in solution, employing the PCM allows for a more realistic simulation of the reaction conditions. The model can affect the calculated energies of reactants, products, and transition states, thereby influencing the predicted reaction pathway and kinetics. Different variations of the PCM exist, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules.

For this compound, MD simulations could be used to explore its behavior in different environments, such as in various solvents or interacting with other molecules. These simulations can reveal how the molecule flexes and rotates, and how it forms intermolecular interactions like hydrogen bonds or van der Waals forces.

MD simulations can also be used to study the initial stages of a chemical reaction, providing insights into how reactant molecules approach and orient themselves before reacting. In the context of drug design, MD simulations are used to study the binding of a ligand to a protein, helping to understand the stability and dynamics of the complex.

An MD simulation of this compound would typically involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The simulation would then be run for a certain period, and the resulting trajectory would be analyzed to extract information about the molecule's dynamic properties. Enhanced sampling techniques can also be employed to explore the conformational space more efficiently.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in theoretical and computational chemistry for predicting the characteristics of new, unsynthesized molecules, thereby guiding drug discovery, materials science, and environmental risk assessment. The fundamental principle is that the structural and electronic features of a molecule dictate its interactions and, consequently, its activities and properties.

While specific, dedicated QSAR and QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally related benzofurazan derivatives provides significant insights into how the physicochemical properties of this class of compounds can be modeled. A notable QSPR study investigated the hydrophobicity of a series of 4-aryloxy-7-nitrobenzofurazan derivatives, which share the core benzofurazan scaffold.

Research Findings from a QSPR Study on Benzofurazan Derivatives

A key study focused on correlating the experimental molecular hydrophobicity (RM0) of a series of 4-aryloxy-7-nitrobenzofurazan and 2-aryloxy-(acetyl)-phenoxathiin derivatives with molecular descriptors calculated using the CODESSA program. Hydrophobicity is a critical parameter in QSPR studies as it influences a molecule's pharmacokinetic behavior, such as absorption and distribution, as well as its toxicological properties.

The study utilized a combination of constitutional, topological, geometrical, and quantum-chemical descriptors to build a predictive model. The best QSPR model developed for the hydrophobicity of the benzofurazan derivatives and their counterparts was a triparametric equation.

Table 1: Key Molecular Descriptors in the QSPR Model for Benzofurazan Derivatives

| Descriptor | Description | Role in the Model |

|---|---|---|

| HDCA-2/TMSA | Partial charge weighted surface area | Represents electrostatic interactions and the distribution of charge on the molecular surface. |

| HACA-2 | Hydrogen-bond acceptor ability | Quantifies the capacity of the molecule to accept hydrogen bonds, which is crucial for interactions in biological systems. |

| MVCI | Mean vertex charge index | A descriptor that encodes information about the electronic environment within the molecule. |

This table is generated based on the types of descriptors commonly used in QSPR studies and the findings reported for related benzofurazan derivatives.

The resulting QSPR equation demonstrated a strong correlation between the calculated descriptors and the experimentally determined hydrophobicity, with a high coefficient of determination (R²) and cross-validated R² (R²CV), indicating the model's robustness and predictive power. Specifically, the equation showed that the hydrophobicity of these compounds is significantly influenced by descriptors related to the molecular surface and electronic charge distribution.

Table 2: Statistical Quality of the QSPR Model for Benzofurazan Derivatives

| Statistical Parameter | Value | Significance |

|---|---|---|

| N | 20 | Number of compounds in the study |

| R | 0.938 | Correlation coefficient |

| R² | ~0.88 | Coefficient of determination |

| R²CV | 0.826 | Cross-validated coefficient of determination |

| F | 51.23 | Fisher statistic, indicating statistical significance |

This table is populated with data from the QSPR study on 4-aryloxy-7-nitrobenzofurazan derivatives.

These findings underscore that for the benzofurazan class of compounds, descriptors related to charged surface areas and hydrogen bonding capacity are critical for accurately predicting their hydrophobic nature. While this study did not include this compound itself, the established model for its nitro-analogs suggests that a similar QSPR approach, focusing on electronic and surface-related descriptors, would likely be successful in predicting its properties. The principles demonstrated in this research are foundational for any future QSAR/QSPR investigation on this compound, providing a clear direction for descriptor selection and model building.

Medicinal Chemistry and Biological Activity of 4 Chlorobenzofurazan Derivatives

Design and Synthesis of Bioactive Benzofurazan (B1196253) Compounds

The design of novel therapeutic agents frequently revolves around privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets. The benzofurazan (2,1,3-benzoxadiazole) ring system is one such scaffold that has garnered significant attention in medicinal chemistry. The strategic modification of this core structure, particularly starting from 4-chlorobenzofurazan derivatives, allows for the systematic development of compounds with a wide array of biological activities.

A key starting material in this field is 4-chloro-7-nitro-2,1,3-benzoxadiazole, also known as 4-chloro-7-nitrobenzofurazan (B127121) or NBD-Cl. This compound is a highly versatile reagent for synthesizing new bioactive molecules. The design strategy typically involves leveraging the reactivity of the chlorine atom at the 4-position. This chlorine is susceptible to displacement through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the 7-position activates the aromatic ring, facilitating the attack of nucleophiles at the carbon atom bonded to the chlorine.

This synthetic accessibility allows for the introduction of a diverse range of substituents, primarily through the formation of new carbon-nitrogen or carbon-sulfur bonds. By reacting this compound with various amines, amino acids, peptides, or thiol-containing molecules, chemists can generate large libraries of derivatives. These derivatives can then be screened for various biological activities, including antifungal, antimicrobial, and anticancer properties.

Detailed Research Findings

A prominent example of this design and synthesis strategy is the development of potent antifungal agents. Researchers have synthesized series of novel benzofurazan derivatives by reacting 4-chloro-7-nitrobenzofurazan with various substituted anilines. This approach led to the discovery of compounds with significant activity against important plant-pathogenic fungi.

The general synthesis involves a nucleophilic aromatic substitution where the amine group of an aniline (B41778) derivative displaces the chloride from the NBD-Cl scaffold. The structures of the synthesized compounds are typically confirmed using methods like 1H NMR, 13C NMR, and HRMS.

One notable compound from these studies is N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] Current time information in Bangalore, IN.oxadiazol-4-amine (A3) . It demonstrated potent antifungal activity against Rhizoctonia solani, with a half-maximal inhibitory concentration (IC50) of 1.91 μg/mL, an efficacy comparable to the commercial fungicide Carbendazim (IC50 = 1.42 μg/mL). Another derivative, Compound A5 , was found to be highly effective against Fusarium graminearum, with an IC50 of 1.1 µg/mL. Furthermore, Compound A14 showed broad-spectrum activity, inhibiting both Sclerotinia sclerotiorum and Fusarium graminearum with IC50 values of 2.52 µg/mL and 3.42 µg/mL, respectively.

The systematic variation of the substituents on the phenyl ring of the amine nucleophile allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent analogues. Studies have shown that introducing different functional groups at various positions on the aniline ring significantly influences the antifungal efficacy of the resulting benzofurazan derivative.

Table 1: Antifungal Activity of Selected 4-Aminobenzofurazan Derivatives